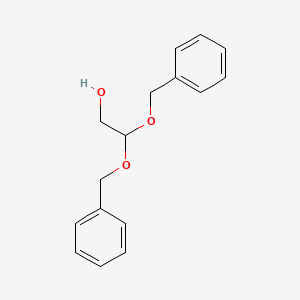![molecular formula C13H11N2+ B12542629 1-Phenyl-7H-cyclopenta[c]pyridazin-1-ium CAS No. 670223-02-6](/img/structure/B12542629.png)
1-Phenyl-7H-cyclopenta[c]pyridazin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-7H-cyclopenta[c]pyridazin-1-ium is a heterocyclic compound that features a unique structure combining a phenyl group with a cyclopenta[c]pyridazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-7H-cyclopenta[c]pyridazin-1-ium typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of phenylhydrazine with cyclopentanone, followed by cyclization and oxidation steps . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenyl-7H-cyclopenta[c]pyridazin-1-ium undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Various halogenating agents and nucleophiles are used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-7H-cyclopenta[c]pyridazin-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Wirkmechanismus
The mechanism by which 1-Phenyl-7H-cyclopenta[c]pyridazin-1-ium exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Pyridazine Derivatives: These compounds share the pyridazine ring structure and exhibit similar biological activities.
Pyrrolopyrazine Derivatives: These compounds have a similar nitrogen-containing heterocyclic structure and are used in similar applications.
Uniqueness: 1-Phenyl-7H-cyclopenta[c]pyridazin-1-ium is unique due to its specific combination of a phenyl group with a cyclopenta[c]pyridazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
670223-02-6 |
|---|---|
Molekularformel |
C13H11N2+ |
Molekulargewicht |
195.24 g/mol |
IUPAC-Name |
1-phenyl-7H-cyclopenta[c]pyridazin-1-ium |
InChI |
InChI=1S/C13H11N2/c1-2-6-12(7-3-1)15-13-8-4-5-11(13)9-10-14-15/h1-7,9-10H,8H2/q+1 |
InChI-Schlüssel |
BKJJWIZALJHJBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC2=C1[N+](=NC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, N-[2-(3,5-dichloro-2-pyridinyl)ethyl]-2-(trifluoromethyl)-](/img/structure/B12542550.png)
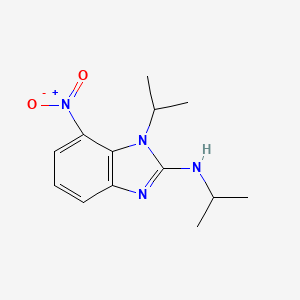
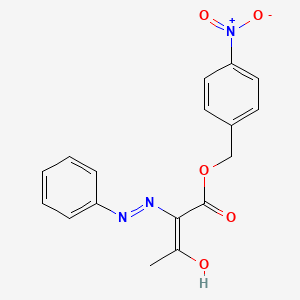
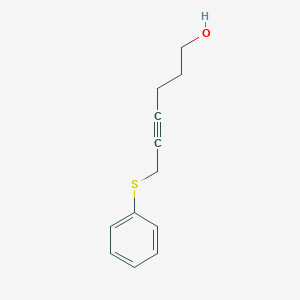
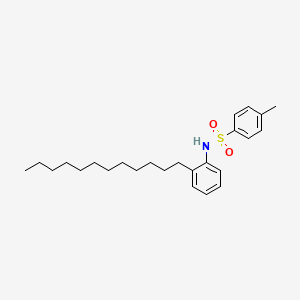
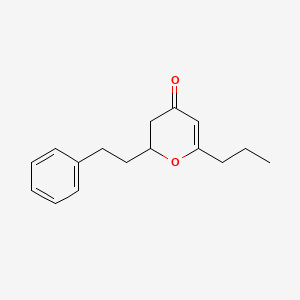

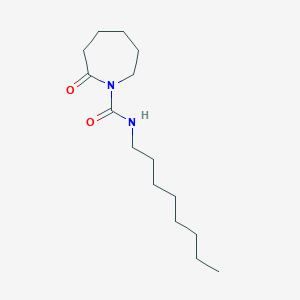
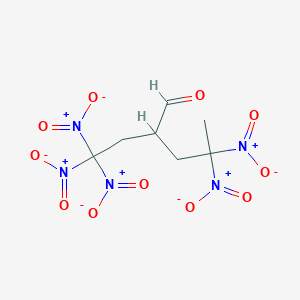

![1,2,4-Tris[2-(ethenyloxy)ethoxy]cyclohexane](/img/structure/B12542594.png)

![3-Amino-2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12542599.png)
